molecular formula C28H37NO3 B12580907 4-Cyanophenyl 4-(tetradecyloxy)benzoate CAS No. 194662-94-7

4-Cyanophenyl 4-(tetradecyloxy)benzoate

Cat. No.: B12580907
CAS No.: 194662-94-7
M. Wt: 435.6 g/mol
InChI Key: GLSOQEUPONFCAK-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(tetradecyloxy)benzoate is a chemical compound with the molecular formula C28H37NO3. It is a member of the phenyl benzoate derivatives, which are known for their liquid crystalline properties. This compound is particularly interesting due to its unique structural features, which include a cyanophenyl group and a long tetradecyloxy chain. These features contribute to its mesomorphic properties, making it a subject of study in the field of liquid crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 4-(tetradecyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(tetradecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 4-(tetradecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: Depending on the nucleophile, various substituted products can be formed.

    Oxidation: Oxidized derivatives of the cyanophenyl group.

    Reduction: Reduced derivatives of the cyanophenyl group.

    Hydrolysis: 4-cyanophenol and 4-(tetradecyloxy)benzoic acid.

Scientific Research Applications

4-Cyanophenyl 4-(tetradecyloxy)benzoate has several scientific research applications:

    Liquid Crystals: It is used in the study of liquid crystalline phases due to its mesomorphic properties.

    Material Science: The compound is investigated for its potential use in the development of new materials with specific electro-optical properties.

    Pharmaceuticals: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural features.

    Polymer Chemistry: It is used in the synthesis of polymers with liquid crystalline properties

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 4-(tetradecyloxy)benzoate is primarily related to its ability to form liquid crystalline phases. The cyanophenyl group and the long alkoxy chain contribute to the compound’s ability to self-assemble into ordered structures. These structures can exhibit various phases, such as smectic and nematic phases, depending on the temperature and other conditions. The molecular interactions involved include van der Waals forces, dipole-dipole interactions, and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl 4-(decyloxy)benzoate
  • 4-Cyanophenyl 4-(dodecyloxy)benzoate
  • 4-Cyanophenyl 4-(hexadecyloxy)benzoate

Uniqueness

4-Cyanophenyl 4-(tetradecyloxy)benzoate is unique due to its specific alkoxy chain length, which influences its mesomorphic properties. Compared to similar compounds with shorter or longer alkoxy chains, it exhibits different phase transition temperatures and stability ranges. This makes it particularly useful for studying the effects of chain length on liquid crystalline behavior .

Properties

CAS No.

194662-94-7

Molecular Formula

C28H37NO3

Molecular Weight

435.6 g/mol

IUPAC Name

(4-cyanophenyl) 4-tetradecoxybenzoate

InChI

InChI=1S/C28H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-31-26-20-16-25(17-21-26)28(30)32-27-18-14-24(23-29)15-19-27/h14-21H,2-13,22H2,1H3

InChI Key

GLSOQEUPONFCAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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